molecular formula C18H31N2O8P B12788031 5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester CAS No. 130753-02-5

5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester

Cat. No.: B12788031
CAS No.: 130753-02-5
M. Wt: 434.4 g/mol
InChI Key: APYDNNXEQSEVHZ-ARFHVFGLSA-N
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Description

5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is a chemical compound with the molecular formula C18H30N2O8P. It is a derivative of thymidylic acid, which is one of the four nucleotides that make up DNA. This compound is characterized by the presence of an ethyl group at the 3’-O position and dipropyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester typically involves the esterification of thymidylic acid. The process can be carried out using various esterification agents such as alcohols and acid catalysts. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

    Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield thymidylic acid and the corresponding alcohols.

    Substitution Reactions: The ethyl group at the 3’-O position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis Products: Thymidylic acid and ethanol.

    Substitution Products: Various substituted thymidylic acid derivatives depending on the reagents used.

Scientific Research Applications

5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.

    Biology: Studied for its role in DNA replication and repair mechanisms.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester involves its incorporation into DNA strands during replication. The ethyl and dipropyl ester groups can influence the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can affect the overall stability and function of the DNA molecule.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A nucleoside composed of thymine and deoxyribose.

    Thymidylic Acid: The monophosphate form of thymidine.

    5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester: Similar structure but with dibutyl ester groups instead of dipropyl.

Uniqueness

5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is unique due to its specific ester groups, which can influence its chemical properties and biological activity. The presence of the ethyl group at the 3’-O position and the dipropyl ester groups can affect its solubility, stability, and interaction with biological molecules.

Properties

CAS No.

130753-02-5

Molecular Formula

C18H31N2O8P

Molecular Weight

434.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate

InChI

InChI=1S/C18H31N2O8P/c1-5-8-25-29(23,26-9-6-2)27-12-15-14(24-7-3)10-16(28-15)20-11-13(4)17(21)19-18(20)22/h11,14-16H,5-10,12H2,1-4H3,(H,19,21,22)/t14-,15+,16+/m0/s1

InChI Key

APYDNNXEQSEVHZ-ARFHVFGLSA-N

Isomeric SMILES

CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC

Canonical SMILES

CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC

Origin of Product

United States

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